molecular formula C9H10N2O B084183 5-Methoxy-1-methyl-1H-benzo[d]imidazole CAS No. 10394-39-5

5-Methoxy-1-methyl-1H-benzo[d]imidazole

Cat. No. B084183
CAS RN: 10394-39-5
M. Wt: 162.19 g/mol
InChI Key: HQACNRVQEIYCKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives often involves the formation of the imidazole ring followed by functionalization at specific positions. Although the direct synthesis of 5-Methoxy-1-methyl-1H-benzo[d]imidazole is not detailed, similar compounds are synthesized through various methods, including condensation reactions, ring closure, and substitution reactions. These processes may involve starting materials such as o-phenylenediamines and carboxylic acids or esters, with subsequent modifications to introduce methoxy and methyl groups (Kiran et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole and related compounds has been studied using various spectroscopic and computational techniques. Quantum mechanical, spectroscopic (FT-IR, FT-Raman, NMR, UV-Vis), and theoretical analysis (DFT studies) reveal insights into the electronic structure, vibrational modes, and chemical reactivity of these molecules. Notably, the presence of methoxy and methyl groups influences the electronic distribution, which can be elucidated through HOMO-LUMO analysis, and NBO analysis (Pandey et al., 2017).

Chemical Reactions and Properties

5-Methoxy-1-methyl-1H-benzo[d]imidazole can undergo various chemical reactions typical of benzoimidazoles, including nucleophilic substitution, electrophilic substitution, and coupling reactions. The methoxy group can direct electrophilic substitution towards the ortho and para positions, whereas the methyl group can influence the reactivity and stability of the compound. Theoretical and experimental analyses provide insights into the reactivity patterns and stability of these molecules under different chemical conditions (Mano et al., 2004).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure of 5-Methoxy-1-methyl-1H-benzo[d]imidazole, are crucial for its application in various fields. X-ray crystallography studies provide detailed information on the molecular and crystal structure, highlighting the importance of intermolecular interactions in determining the solid-state properties of these compounds. Such studies reveal the arrangement of molecules in the crystal lattice and the role of hydrogen bonding and π-π interactions in stabilizing the crystal structure (Richter et al., 2023).

Scientific Research Applications

  • Crystal and Molecular Structures Analysis : A study reported the crystal and molecular structures of a related compound, which was a side product in the synthesis of an antitubercular agent. This research is significant for understanding the structural characteristics of related benzo[d]imidazole derivatives (Richter et al., 2023).

  • Corrosion Inhibition Properties : Another research focused on the corrosion inhibition ability of benzimidazole derivatives, including 5-Methoxy-1-methyl-1H-benzo[d]imidazole, for mild steel in acidic environments. This study is crucial for applications in material protection and industrial chemistry (Ammal et al., 2018).

  • Spectroscopic and Theoretical Studies : A detailed theoretical analysis of the molecular structure, spectroscopic properties, and thermodynamic characteristics of a similar molecule, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, was conducted. This kind of research aids in understanding the physical and chemical properties of the compound, which is essential for various applications in chemistry and materials science (Pandey et al., 2017).

  • Pharmacokinetic and Toxicology Characteristics : Research into the pharmacokinetic and toxicology characteristics of related benzo[d]imidazole derivatives is critical in drug discovery and development. This includes studying the structure-activity relationships and optimizing the properties for potential therapeutic applications (Mano et al., 2004).

  • Antiplatlet and Vasodilatory Activities : A series of benzo[d]imidazole derivatives was synthesized and tested for anti-platelet and vasodilatory activities. Such studies are pivotal in the development of new therapeutic agents for cardiovascular diseases (Tanaka et al., 1994).

  • Antihypertensive Effects : Research into the synthesis and evaluation of benzo[d]imidazole derivatives for their vasorelaxant activity and antihypertensive effect provides insights into their potential use in treating hypertension (Navarrete-Vázquez et al., 2010).

Safety And Hazards

The safety information for 5-Methoxy-1-methyl-1H-benzo[d]imidazole includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 .

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The current unmet need in the field of P2X3R targeted drugs is to avoid a side effect, the loss of taste, that could be reduced by increase of the P2X3R selectivity vs P2X2/3R .

properties

IUPAC Name

5-methoxy-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQACNRVQEIYCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401630
Record name 5-methoxy-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-1-methyl-1H-benzo[d]imidazole

CAS RN

10394-39-5
Record name 5-methoxy-1-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an oven dried nitrogen purged 3 neck 50 mL round bottom flask, 5.00 g (37.75 mmol) of 5-methoxybenzimidazole in 20 mL of dry dimethylformamide is reacted with 1.66 g (41.53 mmol) of sodium hydride at room temperature for 4 h. 2.58 mL (41.53 mmol) of iodomethane is added and reaction is allowed to stir at room temperature overnight. Reaction is quenched with water, layers are separated, extracted aqueous 3×50 mL ethyl acetate, dried (MgSO4), and concentrated. The crude mixture is purified by chromatography using dichloromethane: methanol as a solvent system. Product containing fractions are combined to obtain 3.50 g of the title compound which is used as is, 57% yield.
Quantity
5 g
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20 mL
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1.66 g
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reactant
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2.58 mL
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reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of NaH (972 mg, 40.5 mmol) in DMF (20 mL) was added 5-methoxy-1H-benzo[d]imidazole (2.0 g, 13.5 mmol) at 27° C. After stirring for 5 minutes, MeI (2.3 g, 16.2 mmol) was added and the resulting mixture was stirred for 16 h. The mixture was then diluted with water (100 mL) and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with brine (30 mL), dried over Na2SO4 and concentrated to give the crude product (1.2 g, 54.5%) as a grown solid. This crude was used in next step without further purification. LCMS (m/z): 163.1 (M+1).
Name
Quantity
972 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
20 mL
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solvent
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2.3 g
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100 mL
Type
solvent
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Yield
54.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Fu, D Guo, Y Yan, T Marselo, M Zhang, Z Zhang… - Synthesis, 2022 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 2 www.thieme-connect.com
YX Dong - 2021 - Dissertation, Universität Freiburg …
Number of citations: 0

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